

# Unraveling the Crystal Structure of Antimony Oxalate: A Technical Guide

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## Compound of Interest

Compound Name: Antimony oxalate

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This technical guide provides an in-depth analysis of the crystal structure of **antimony oxalate**, focusing on the well-characterized **antimony oxalate** hydroxide,  $\text{Sb}(\text{C}_2\text{O}_4)\text{OH}$ . The following sections detail the crystallographic data, experimental methodologies for structure determination, and a visual representation of the experimental workflow. While various forms of **antimony oxalate** exist, including antimony(III) oxalate ( $\text{Sb}_2(\text{C}_2\text{O}_4)_3$ ), detailed crystallographic information is most readily available for the hydroxide variant.

## Crystallographic Data Summary

The crystal structure of **antimony oxalate** hydroxide ( $\text{Sb}(\text{C}_2\text{O}_4)\text{OH}$ ) has been determined through powder X-ray diffraction and neutron diffraction studies.<sup>[1][2]</sup> The compound crystallizes in the orthorhombic space group  $\text{Pnma}$ .<sup>[1][3]</sup> Key crystallographic and structural parameters are summarized in the tables below for easy comparison.

### Table 1: Crystal Data and Structure Refinement for $\text{Sb}(\text{C}_2\text{O}_4)\text{OH}$

Parameter	Value	Reference
Empirical Formula	C <sub>2</sub> H O <sub>5</sub> Sb	[1]
Formula Weight	233.78 g/mol	Calculated
Crystal System	Orthorhombic	[1][3]
Space Group	Pnma	[1][3]
Unit Cell Parameters		
a	5.82713(3) Å	[1]
b	11.29448(10) Å	[1]
c	6.31377(3) Å	[1]
Volume	415.537(5) Å <sup>3</sup>	[1]
Z	4	[1]
Radiation Type		
X-ray	Cu Kα	[1]

**Table 2: Selected Interatomic Distances for Sb(C<sub>2</sub>O<sub>4</sub>)OH**

Bond	Length (Å)	Reference
Sb-O1	1.970(8)	[2]
Sb-O2	2.411(5) (x2)	[2]
Sb-O3	2.246(6) (x2)	[2]
C-C	1.515(5)	[2]
C-O2	1.258(5)	[2]
C-O3	1.267(5)	[2]

**Table 3: Selected Bond Angles for Sb(C<sub>2</sub>O<sub>4</sub>)OH**

Angle	Degree (°)	Reference
O3-C5-O4	126(5)	[1]

## Structural Description

The crystal structure of  $\text{Sb}(\text{C}_2\text{O}_4)\text{OH}$  is characterized by pentagonal pyramidal  $\text{Sb}^{3+}$  cations. These cations are bridged by hydroxyl groups, forming zigzag chains that extend along the  $a$ -axis.[1] Each oxalate anion acts as a chelating ligand to two antimony atoms within the  $ab$  plane, effectively linking the chains to create a three-dimensional framework.[1] The antimony ions exhibit a one-sided coordination, which is a common feature for  $ns^2$  cations like  $\text{Sb}^{3+}$ . [2] The hydroxyl group's hydrogen atom is likely disordered, contributing to the formation of stronger, more linear hydrogen bonds.[1]

## Experimental Protocols

The determination of the crystal structure of **antimony oxalate** hydroxide involved synthesis followed by characterization using powder X-ray and neutron diffraction techniques.

## Synthesis of Antimony Oxalate Hydroxide

**Antimony oxalate** hydroxide can be synthesized by refluxing freshly prepared antimony(III) oxide in a solution of oxalic acid.[2] An alternative method involves the addition of oxalic acid to a solution of antimony(III) chloride in hydrochloric acid, which results in the formation of a colorless precipitate of  $\text{Sb}(\text{C}_2\text{O}_4)\text{OH}$ . [2] For deuterated samples ( $\text{SbC}_2\text{O}_4\text{OD}$ ), the synthesis is modified by using water-free oxalic acid and  $\text{D}_2\text{O}$ . [2]

## Powder X-ray Diffraction (PXRD)

The crystal structure was solved and refined using data from laboratory powder X-ray diffraction.[1]

- **Sample Preparation:** The synthesized white powder of  $\text{Sb}(\text{C}_2\text{O}_4)\text{OH}$  is examined as is. For analysis, the sample is ground to a fine, homogeneous powder, typically with an agate mortar and pestle, and mounted on a zero-background sample holder.[3]

- Instrumentation and Data Collection: Data is collected using a diffractometer with Cu K $\alpha$  radiation ( $\lambda = 1.5406 \text{ \AA}$ ) at a voltage of 40 kV and a current of 40 mA.[1][3] A typical  $2\theta$  scan range is from  $10^\circ$  to  $80^\circ$  with a step size of  $0.02^\circ$ . [3]
- Structure Solution and Refinement: The crystal structure was solved using charge flipping and difference Fourier techniques.[1] Rietveld refinement was then employed to refine the structural model.[1] Restraints were applied to certain bond distances and angles to stabilize the refinement.[1]

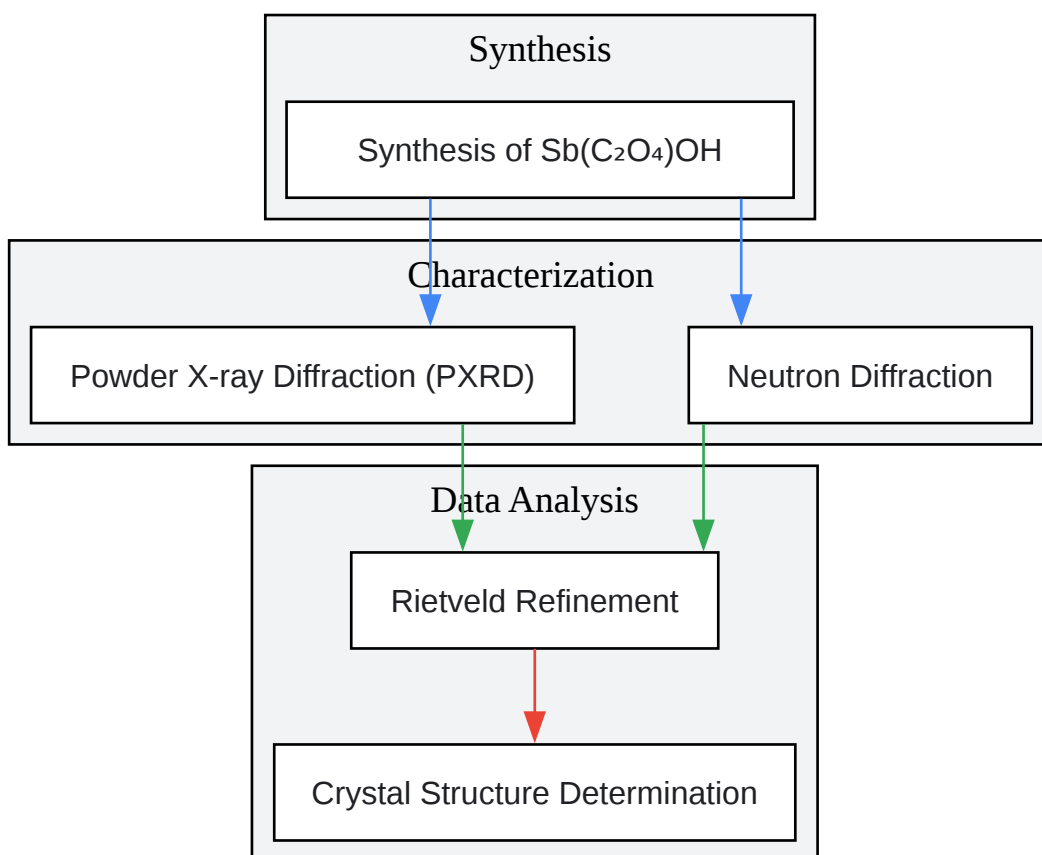
## Neutron Powder Diffraction

To accurately locate the position of the hydrogen/deuterium atoms, neutron powder diffraction was utilized, as hydrogen has a very small atomic form factor for X-rays.[2]

- Sample Preparation: A deuterated sample,  $\text{SbC}_2\text{O}_4\text{OD}$ , was synthesized to minimize the incoherent scattering from hydrogen.
- Data Analysis: The neutron diffraction data revealed that the deuterium atoms are disordered and located on either side of a mirror plane with a half occupation.[2]

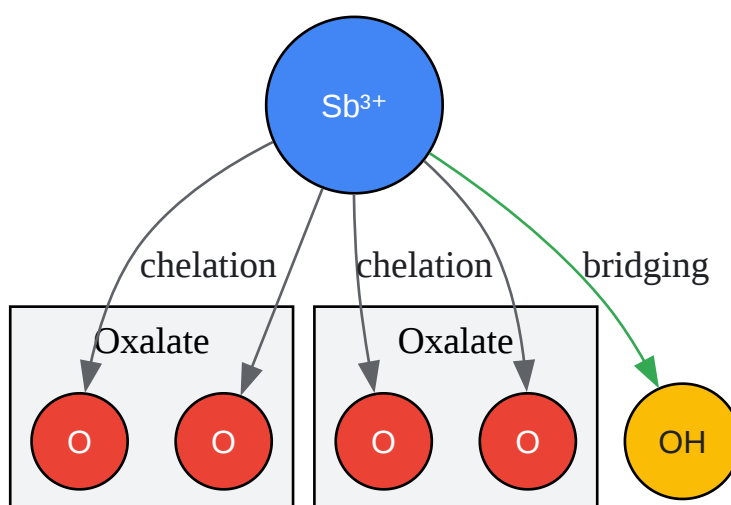
## Visualizations

The following diagrams illustrate the experimental workflow for the characterization of **antimony oxalate** and the fundamental coordination of the antimony cation.



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Experimental workflow for the structural determination of  $\text{Sb}(\text{C}_2\text{O}_4)\text{OH}$ .



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Coordination environment of the  $\text{Sb}^{3+}$  cation in **antimony oxalate** hydroxide.

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